

LasR agonist 1 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **LasR agonist 1**

Cat. No.: **B12381058**

[Get Quote](#)

An In-depth Technical Guide to LasR Agonist 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **LasR agonist 1**, a novel, non-native agonist of the *Pseudomonas aeruginosa* LasR receptor. This document details its chemical structure, physicochemical and biological properties, the signaling pathway it modulates, and the experimental protocols for its characterization.

Chemical Identity and Properties

LasR agonist 1, identified as compound 9 in the primary literature, is a potent activator of the LasR quorum sensing receptor in *Pseudomonas aeruginosa*.^[1] Its discovery represents a significant advancement in the development of abiotic small molecules that can modulate bacterial quorum sensing.

Chemical Structure:

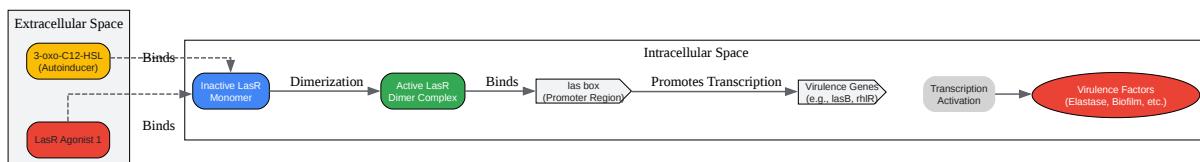
Figure 1: 2D representation of the chemical structure of **LasR agonist 1**.

Table 1: Chemical and Physicochemical Properties of **LasR Agonist 1**

Property	Value	Source
IUPAC Name	2-(4-fluoro-3-methoxyphenyl)-N-((8-(thiophen-2-yl)imidazo[1,2-b]pyridazin-2-yl)methyl)acetamide	Internal
Chemical Formula	C ₁₉ H ₁₅ FN ₄ O ₂ S	[1]
Molecular Weight	382.41 g/mol	[1]
SMILES	COC1=C(C=C(C=C1)C(NCC2=NN=C3C=CC(C4=CC=CS4)=CN32)=O)F	[1]
Calculated logP	3.2	PubChem [2]
Aqueous Solubility	Predicted to be poorly soluble.	-

Biological Activity

LasR agonist 1 demonstrates potent activation of the LasR receptor, a key regulator of virulence factor production and biofilm formation in *P. aeruginosa*.


Table 2: Biological Properties of **LasR Agonist 1**

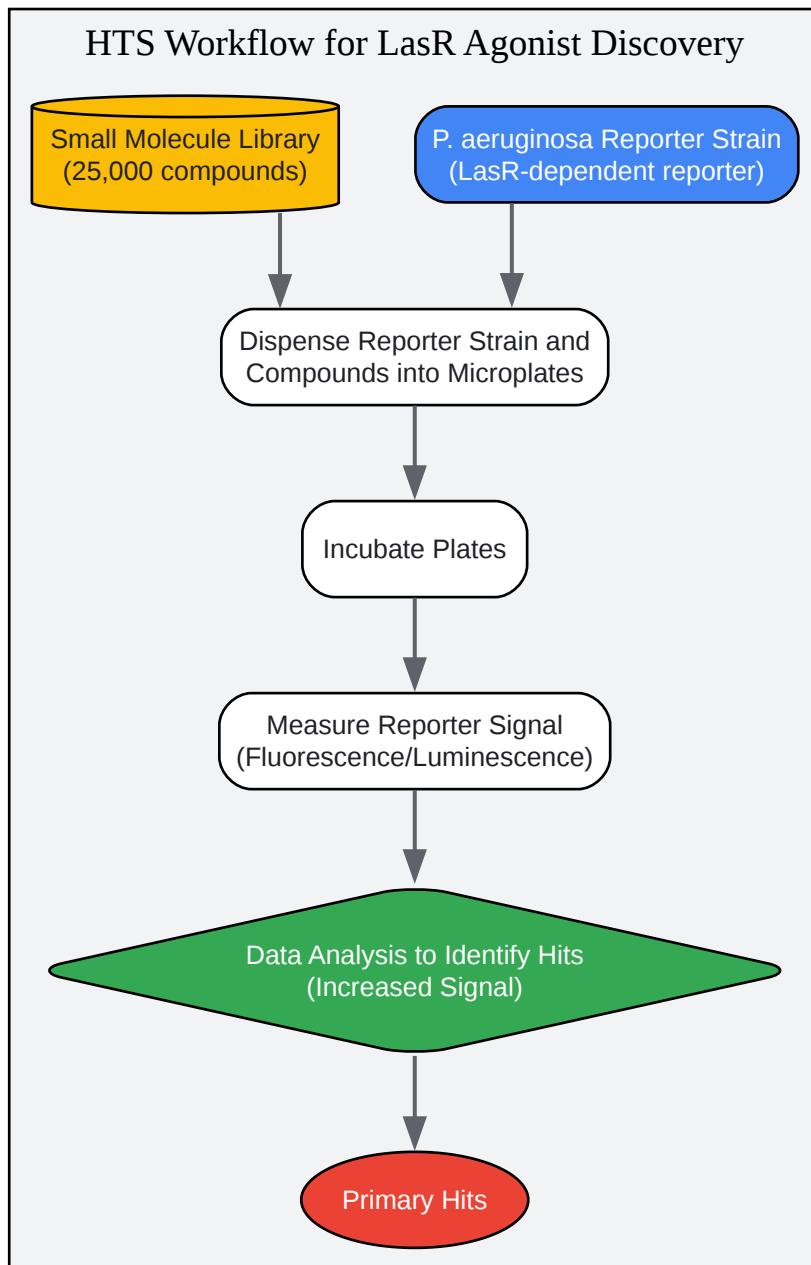
Property	Value	Source
Target	LasR	
EC ₅₀ (Half-maximal effective concentration)	0.7 μM	
Binding Affinity (K _d or K _i)	Not reported	-

The LasR Signaling Pathway

In *P. aeruginosa*, the LasR protein is a transcriptional activator that, when bound to its natural autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C₁₂-HSL), dimerizes and activates the transcription of a host of target genes. These genes are involved in various

virulence-related processes, including the production of elastase, rhamnolipids, and pyocyanin, as well as biofilm formation. **LasR agonist 1** mimics the action of the natural autoinducer, thereby activating this signaling cascade.

[Click to download full resolution via product page](#)


Caption: The LasR signaling pathway in *P. aeruginosa* activated by its natural autoinducer or **LasR agonist 1**.

Experimental Protocols

The characterization of **LasR agonist 1** was primarily conducted using a high-throughput screening (HTS) assay followed by dose-response analysis in a *P. aeruginosa* reporter strain.

High-Throughput Screening (HTS) for LasR Modulators

The initial identification of **LasR agonist 1** was performed through a high-throughput screen of a small molecule library. The assay utilized a *P. aeruginosa* reporter strain engineered to express a fluorescent or luminescent reporter gene under the control of a LasR-dependent promoter.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the high-throughput screening of LasR agonists.

P. aeruginosa Reporter Gene Assay for EC₅₀ Determination

The potency of **LasR agonist 1** was quantified by determining its EC₅₀ value using a cell-based reporter gene assay in P. aeruginosa.

Materials:

- *P. aeruginosa* reporter strain (e.g., PAO1 containing a plasmid with a LasR-inducible promoter driving a reporter gene like lacZ or luxCDABE).
- Luria-Bertani (LB) broth.
- Appropriate antibiotics for plasmid maintenance.
- **LasR agonist 1** stock solution (in DMSO).
- 96-well microplates.
- Plate reader capable of measuring absorbance, fluorescence, or luminescence.

Protocol:

- Culture Preparation: Inoculate an overnight culture of the *P. aeruginosa* reporter strain in LB broth with appropriate antibiotics at 37°C with shaking.
- Subculturing: The following day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics and grow to an OD₆₀₀ of approximately 0.2-0.3.
- Compound Dilution Series: Prepare a serial dilution of **LasR agonist 1** in LB broth in a 96-well plate. A typical concentration range for screening would be from nanomolar to micromolar. Include a vehicle control (DMSO) and a positive control (a known LasR agonist like 3-oxo-C12-HSL).
- Inoculation: Add the subcultured *P. aeruginosa* reporter strain to each well of the 96-well plate containing the compound dilutions.
- Incubation: Incubate the plates at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for gene expression.
- Measurement: After incubation, measure the reporter gene activity.
 - For a β-galactosidase (lacZ) reporter, measure absorbance after the addition of a suitable substrate like ONPG.

- For a luciferase (lux) reporter, measure luminescence.
- For a fluorescent protein reporter, measure fluorescence at the appropriate excitation and emission wavelengths.
- Data Analysis:
 - Normalize the reporter activity to cell density (OD₆₀₀) to account for any effects of the compound on bacterial growth.
 - Plot the normalized reporter activity against the logarithm of the **LasR agonist 1** concentration.
 - Fit the data to a dose-response curve (e.g., a four-parameter logistic regression) to determine the EC₅₀ value.

Conclusion

LasR agonist 1 is a valuable research tool for studying the intricacies of the *P. aeruginosa* quorum sensing system. Its novel, abiotic scaffold provides a promising starting point for the development of new chemical probes and potential therapeutic agents targeting bacterial communication. The experimental protocols outlined in this guide provide a framework for the further characterization of this and other LasR modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in *Pseudomonas aeruginosa* with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide | C17H17N3O2S | CID 67516108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [LasR agonist 1 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12381058#lasr-agonist-1-chemical-structure-and-properties\]](https://www.benchchem.com/product/b12381058#lasr-agonist-1-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com